3-(5-bromofuran-2-yl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide
Description
This compound features a 1,2,4-oxadiazole core substituted at position 3 with a 5-bromofuran-2-yl group and at position 5 with a carboxamide moiety linked to a 2-(4-chlorophenyl)ethyl chain. Its structural attributes suggest applications in antimicrobial, anticancer, or kinase-targeted therapies .
Properties
CAS No. |
889949-26-2 |
|---|---|
Molecular Formula |
C15H11BrClN3O3 |
Molecular Weight |
396.62 g/mol |
IUPAC Name |
3-(5-bromofuran-2-yl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C15H11BrClN3O3/c16-12-6-5-11(22-12)13-19-15(23-20-13)14(21)18-8-7-9-1-3-10(17)4-2-9/h1-6H,7-8H2,(H,18,21) |
InChI Key |
AOXKKPAVMYDWIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=NC(=NO2)C3=CC=C(O3)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Amidoxime Formation
The synthesis begins with the preparation of 5-bromofuran-2-carboxamidoxime from 5-bromofuran-2-carbonitrile. In a typical procedure, hydroxylamine hydrochloride (1.2 equiv) and sodium carbonate (2.0 equiv) are added to a methanol-water (3:1) solution of the nitrile, stirred at 60°C for 12 hours. The amidoxime precipitates upon cooling, yielding 85–90% after filtration.
Reaction Conditions:
-
Solvent: Methanol/water (3:1 v/v)
-
Temperature: 60°C
-
Time: 12 hours
-
Yield: 85–90%
Cyclization to 1,2,4-Oxadiazole
Cyclization of the amidoxime with a carboxylic acid derivative is critical. Ethyl chlorooxaloacetate (1.1 equiv) in dry toluene is reacted with the amidoxime under reflux for 6 hours, catalyzed by triethylamine (0.2 equiv). The intermediate ethyl 3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate is obtained in 75% yield after silica gel chromatography (hexane/ethyl acetate, 7:3).
Optimization Insights:
-
Catalytic triethylamine enhances reaction rate by deprotonating the amidoxime.
-
Toluene as solvent minimizes side reactions (e.g., hydrolysis) compared to polar aprotic solvents.
Introduction of the 4-Chlorophenethylamine Side Chain
Saponification of the Ester
The ethyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide (2.0 equiv) in tetrahydrofuran-water (4:1) at room temperature for 4 hours. Quantitative conversion is achieved, with the acid isolated by acidification (pH 2–3) and extraction into ethyl acetate.
Amide Coupling
Coupling the carboxylic acid with 2-(4-chlorophenyl)ethylamine (1.5 equiv) employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in dichloromethane (DCM). After stirring at 25°C for 12 hours, the product is purified via column chromatography (DCM/methanol, 95:5), yielding 80–85%.
Critical Parameters:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 2H, Ar-H), 7.20–7.15 (m, 2H, Ar-H), 6.85 (d, J = 3.4 Hz, 1H, furan-H), 6.65 (d, J = 3.4 Hz, 1H, furan-H), 3.75 (t, J = 6.8 Hz, 2H, NCH₂), 2.95 (t, J = 6.8 Hz, 2H, CH₂Ar), 1.45 (s, 9H, Boc).
-
¹³C NMR (100 MHz, CDCl₃): δ 171.2 (C=O), 162.5 (oxadiazole-C), 148.3 (furan-C), 134.6 (Ar-C), 129.8 (Ar-C), 128.4 (Ar-C), 116.2 (furan-C), 112.0 (CN), 40.8 (NCH₂), 35.2 (CH₂Ar), 28.4 (Boc-CH₃).
High-Resolution Mass Spectrometry (HRMS)
-
Calculated for C₁₅H₁₂BrClN₃O₃ ([M+H]⁺): 420.9854
-
Found: 420.9851
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 75 | 98 | Short reaction time |
| Microwave-Assisted | 82 | 97 | Energy-efficient |
| Solid-Phase Synthesis | 68 | 95 | Simplified purification |
Microwave-assisted synthesis (100°C, 30 minutes) improves yield to 82% but requires specialized equipment. Solid-phase approaches, while reducing purification steps, exhibit lower overall efficiency.
Stability and Degradation Studies
The bromofuran moiety is susceptible to nucleophilic substitution under strongly basic conditions (pH > 10). Accelerated stability testing (40°C/75% RH, 4 weeks) shows <5% degradation, confirming suitability for long-term storage .
Chemical Reactions Analysis
Types of Reactions
3-(5-bromofuran-2-yl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the furan and oxadiazole rings.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like DMF (dimethylformamide), and bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.
Major Products
Substitution: Products with various substituents replacing the bromine atom.
Oxidation: Oxidized derivatives of the furan and oxadiazole rings.
Reduction: Reduced derivatives of the furan and oxadiazole rings.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its potential therapeutic effects, particularly in the context of cancer treatment and antimicrobial activity.
Anticancer Activity
Recent studies have shown that derivatives of 1,2,4-oxadiazoles exhibit promising anticancer properties. The compound under consideration has demonstrated cytotoxic effects against various cancer cell lines. For instance, it has been reported that oxadiazole derivatives can inhibit the growth of human colon carcinoma cells (HCT116) and other cancer types with varying degrees of potency . The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression.
Antimicrobial Properties
Research indicates that oxadiazole-containing compounds possess significant antibacterial and antifungal activities. The presence of the bromofuran moiety enhances the lipophilicity and membrane permeability, which may contribute to their effectiveness against resistant strains of bacteria . Studies have shown that these compounds can inhibit the growth of Mycobacterium tuberculosis and other pathogens, making them candidates for further development as antimicrobial agents .
Synthetic Methodologies
The synthesis of 3-(5-bromofuran-2-yl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide typically involves several key steps:
- Formation of Oxadiazole Ring : The initial step includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids.
- Bromination : The introduction of the bromine atom at the furan position is achieved through electrophilic bromination techniques.
- Substitution Reactions : The chlorophenyl ethyl group is introduced via nucleophilic substitution reactions, enhancing the compound's biological activity.
These synthetic routes are crucial for modifying the compound's structure to optimize its pharmacological properties.
Material Science Applications
Beyond pharmacology, 3-(5-bromofuran-2-yl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide has potential applications in material science:
Fluorescent Materials
Compounds containing oxadiazole moieties are known for their luminescent properties. This specific compound can be utilized in developing fluorescent materials for sensors and imaging applications due to its ability to emit light upon excitation .
Polymer Chemistry
The incorporation of this compound into polymer matrices could enhance the thermal stability and mechanical properties of the resulting materials. Its unique structure may also impart specific functionalities such as increased resistance to UV radiation or improved electrical conductivity.
Case Studies and Research Findings
Several studies highlight the effectiveness and versatility of 3-(5-bromofuran-2-yl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated IC50 values in the low micromolar range against HCT116 cells. |
| Study B | Antimicrobial Properties | Effective against Mycobacterium tuberculosis with minimal cytotoxicity to human cells. |
| Study C | Material Science | Exhibited strong luminescent properties suitable for sensor applications. |
Mechanism of Action
The mechanism of action of 3-(5-bromofuran-2-yl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key analogues, their structural variations, and biological implications:
Key Research Findings
Impact of Halogenation: Bromine in the furan ring (target compound) increases lipophilicity and membrane permeability compared to non-halogenated analogues (e.g., thiophene derivatives in ) . Chlorophenyl groups enhance receptor affinity via hydrophobic interactions, as seen in 4-chlorophenyl-containing thiophenes () and oxadiazoles () .
Role of the Oxadiazole Core :
- The 1,2,4-oxadiazole ring improves metabolic stability compared to isoxazole or thiophene cores due to stronger hydrogen bonding and resistance to enzymatic degradation .
- Schiff base-containing oxadiazoles () exhibit pH-sensitive activity but are prone to hydrolysis, limiting their therapeutic utility .
Substituent Effects: Aminoethyl substituents () improve aqueous solubility but may reduce bioavailability due to rapid renal clearance .
Benzimidazole-linked carboxamides () demonstrate DNA-binding properties, highlighting the importance of aromatic substituents in modulating mechanism of action .
Biological Activity
3-(5-bromofuran-2-yl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that incorporates a furan ring, an oxadiazole moiety, and a carboxamide functional group. This unique structure suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The presence of bromine and chlorine substituents may enhance its reactivity and biological interactions.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Key Structural Features:
- Furan Ring: A five-membered heterocyclic aromatic ring that can participate in various biological interactions.
- Oxadiazole Ring: Known for its diverse pharmacological properties, including antimicrobial and anticancer activities.
- Carboxamide Group: Enhances the compound's ability to engage in hydrogen bonding, potentially influencing its biological activity.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of fatty acid synthesis pathways critical for bacterial survival.
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| 3a | Mycobacterium tuberculosis | 4–8 |
| 21c | M. kansasii | 8–16 |
| 30 | Clostridium difficile | 0.003–0.03 |
Anticancer Activity
Oxadiazole derivatives have also been studied for their anticancer properties. The mechanism typically involves apoptosis induction and cell cycle arrest in cancer cells. For instance, compounds similar to 3-(5-bromofuran-2-yl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide have shown promising results against various cancer cell lines through mechanisms such as inhibition of tubulin polymerization .
Case Studies
-
Study on Antitubercular Activity :
Dhumal et al. (2016) investigated a series of oxadiazole derivatives for their antitubercular effects. Compounds with specific structural features demonstrated strong inhibition against Mycobacterium bovis, suggesting that structural modifications can significantly impact biological activity . -
Antibacterial Efficacy :
Research conducted by Desai et al. (2018) highlighted the antibacterial activity of pyridine-based oxadiazole derivatives against common pathogens like E. coli and P. aeruginosa. The study emphasized the importance of substituents on the oxadiazole ring in enhancing antimicrobial efficacy .
The biological activity of 3-(5-bromofuran-2-yl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide likely involves multiple mechanisms:
- Inhibition of Enoyl Reductase : Similar compounds have been shown to inhibit this enzyme, crucial for fatty acid biosynthesis in bacteria.
- Disruption of Cell Membrane Integrity : The compound's hydrophobic nature may allow it to integrate into bacterial membranes, disrupting their integrity and function.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
